

Monomethyl Phthalate-d4: A Comprehensive Technical Guide for Analytical Applications

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Compound of Interest

Compound Name: Monomethyl phthalate-d4

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Monomethyl phthalate-d4** (MMP-d4), a deuterium-labeled internal standard crucial for the accurate quantification of its corresponding non-labeled metabolite, Monomethyl phthalate (MMP). MMP is the primary metabolite of Dimethyl phthalate (DMP), a widely used industrial chemical. Given the ubiquitous nature of phthalates and concerns over their potential as endocrine-disrupting chemicals, precise and reliable measurement of their metabolites in biological and environmental matrices is of paramount importance for exposure assessment and toxicological studies.^[1]

MMP-d4 is an indispensable tool in analytical chemistry, particularly for isotope dilution mass spectrometry techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its utility lies in its near-identical physicochemical properties to the native MMP, allowing it to mimic the behavior of the analyte during sample preparation and analysis. This co-elution and similar ionization response enable correction for matrix effects and variations in extraction recovery, leading to highly accurate and precise quantification.

Physicochemical and Quality Control Data

The following tables summarize the typical physicochemical properties and quality control data for **Monomethyl phthalate-d4** and its non-labeled analog. This information is critical for method development and ensuring the quality and reliability of experimental results.

Table 1: Physicochemical Properties

Property	Monomethyl Phthalate (MMP)	Monomethyl Phthalate-d4 (MMP-d4)
Chemical Formula	C ₉ H ₈ O ₄	C ₉ D ₄ H ₄ O ₄
Molecular Weight	180.16 g/mol	184.18 g/mol [2][3]
CAS Number	4376-18-5[2][3]	1276197-40-0[2][3]
Appearance	White to off-white solid	White to off-white solid
Solubility	Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO)	Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO)

Table 2: Representative Quality Control Data for Analytical Standards

Test	Method	Specification	Representative Value
Chemical Purity	HPLC	≥95%[2][3]	>95%
Isotopic Purity	Mass Spectrometry	≥99 atom % D	≥99 atom % D
Identity	¹ H-NMR, Mass Spectrometry	Conforms to structure	Conforms
Storage Temperature	-	+4°C[2][4]	-

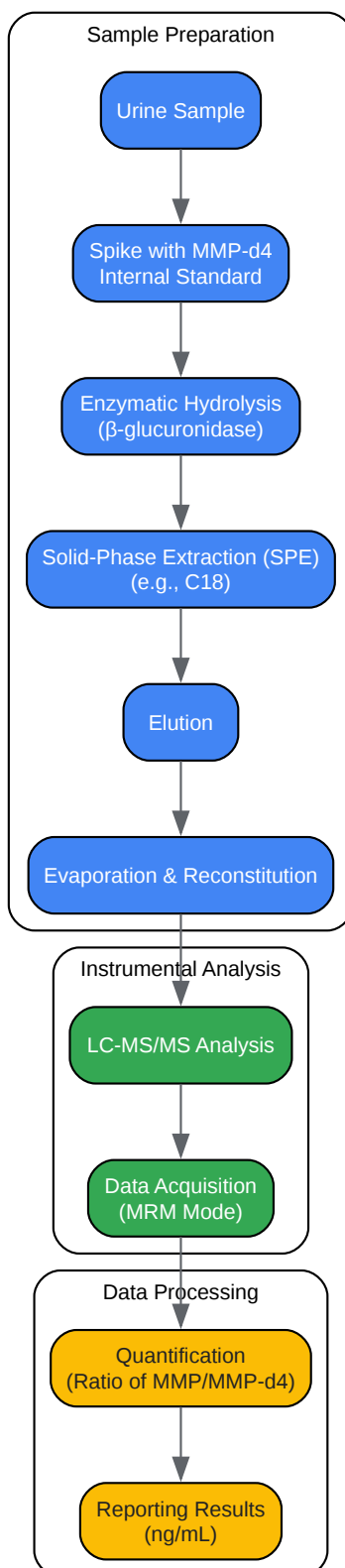
Core Application: Internal Standard in Biomonitoring

The primary application of MMP-d4 is as an internal standard for the quantification of MMP in various biological matrices, most commonly urine.[1] Human biomonitoring studies are essential for assessing exposure to parent phthalates like DMP.[1] Since phthalate diesters are rapidly metabolized to their monoesters in the body, measuring the urinary concentration of

these monoester metabolites provides an accurate and integrated measure of exposure from multiple sources.^[5]

Experimental Workflow for Quantification of MMP in Urine

The following diagram illustrates a typical workflow for the analysis of MMP in urine samples using MMP-d4 as an internal standard.



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Workflow for urinary MMP analysis using MMP-d4 internal standard.

Detailed Experimental Protocols

While specific protocols may vary between laboratories, the following sections detail a generalized and robust methodology for the quantification of MMP in biological samples, adapted from established methods for other phthalate metabolites.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Preparation of Standards and Reagents

- **MMP and MMP-d4 Stock Solutions:** Prepare individual stock solutions of MMP and MMP-d4 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the MMP stock solution. Each of these calibration standards should be spiked with a constant, known concentration of the MMP-d4 internal standard from its stock solution.
- **Enzyme Solution:** Prepare a solution of β -glucuronidase in an appropriate buffer (e.g., ammonium acetate) to deconjugate glucuronidated MMP metabolites.

Sample Preparation

- **Sample Aliquoting:** Pipette a precise volume of the biological sample (e.g., 1 mL of urine) into a clean centrifuge tube.
- **Internal Standard Spiking:** Add a small, precise volume of the MMP-d4 internal standard working solution to each sample, quality control, and calibration standard.
- **Enzymatic Hydrolysis:** To quantify total MMP (free and glucuronidated), add the β -glucuronidase solution. Incubate the samples, typically at 37°C for 1-2 hours, to facilitate the deconjugation of metabolites.[\[6\]](#)[\[7\]](#)
- **Solid-Phase Extraction (SPE):**
 - **Conditioning:** Condition a C18 SPE cartridge by passing methanol followed by purified water through it.[\[6\]](#)
 - **Loading:** Load the pre-treated sample onto the conditioned SPE cartridge.

- Washing: Wash the cartridge with a low-organic-content solvent to remove interfering hydrophilic compounds.
- Elution: Elute the analytes (MMP and MMP-d4) from the cartridge using a high-organic-content solvent like acetonitrile or methanol.[6]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.[6]

UPLC-MS/MS Instrumental Analysis

The following table summarizes typical instrumental conditions for the analysis of phthalate metabolites.

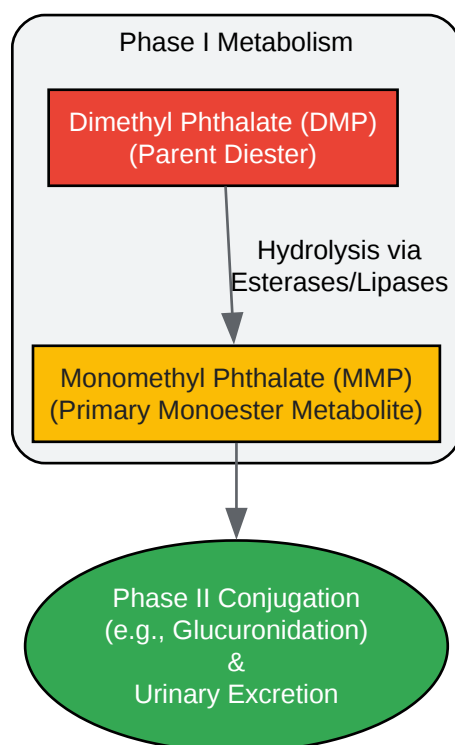
Table 3: Typical UPLC-MS/MS Parameters

Parameter	Description
UPLC System	Waters ACQUITY UPLC or equivalent[9]
Column	Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[9]
Mobile Phase A	0.1% Formic acid in water[9]
Mobile Phase B	0.1% Formic acid in acetonitrile[9]
Gradient	Start with high aqueous phase (e.g., 95% A), ramp to high organic phase (e.g., 5% A) over several minutes to elute analytes.[9]
Ionization Mode	Electrospray Ionization (ESI), typically in negative mode for phthalate monoesters.[6]
Detection	Tandem Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6]

The MRM transitions for both MMP and MMP-d4 would be determined by infusing the individual standards and optimizing the precursor and product ion signals.

Phthalate Metabolism and Signaling Pathways

Understanding the metabolic fate of the parent compound, Dimethyl phthalate (DMP), is crucial for interpreting biomonitoring data. The following diagram illustrates the initial phase of phthalate metabolism.



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Simplified metabolic pathway of Dimethyl Phthalate (DMP).

Once formed, MMP and other phthalate metabolites can potentially interact with various cellular signaling pathways. Phthalates are known to act as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and can exhibit anti-androgenic effects by antagonizing the Androgen Receptor (AR).^[9] While the direct interaction of MMP with these pathways is a subject of ongoing research, the general mechanism of phthalate-induced endocrine disruption is a key area of study where accurate quantification using tools like MMP-d4 is vital.

In conclusion, **Monomethyl phthalate-d4** is a critical analytical tool that enables researchers to accurately measure exposure to Dimethyl phthalate. Its use as an internal standard in robust

analytical methods like UPLC-MS/MS is fundamental to advancing our understanding of the pharmacokinetics and potential health effects of this common environmental contaminant.

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